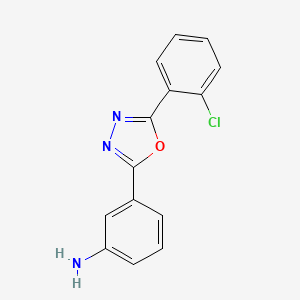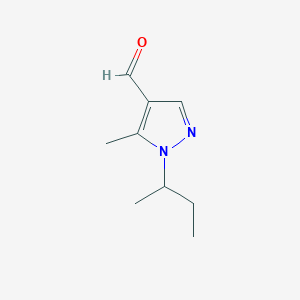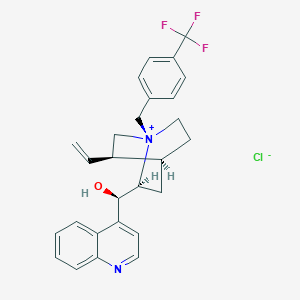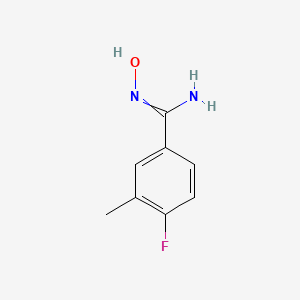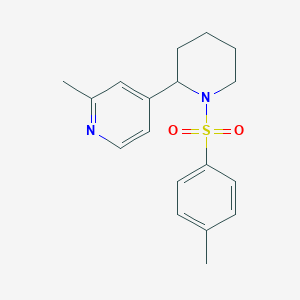![molecular formula C9H12NO4+ B11818387 3-[5-Hydroxy-2-(hydroxymethyl)pyridin-1-ium-1-yl]propanoic acid](/img/structure/B11818387.png)
3-[5-Hydroxy-2-(hydroxymethyl)pyridin-1-ium-1-yl]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-carboxyethyl)-5-hydroxy-2-(hydroxymethyl)pyridin-1-ium is a pyridinium derivative with significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a carboxyethyl group, a hydroxymethyl group, and a hydroxyl group attached to the pyridinium ring. Its unique properties make it a valuable subject of study in organic chemistry, biochemistry, and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-carboxyethyl)-5-hydroxy-2-(hydroxymethyl)pyridin-1-ium typically involves the following steps:
Starting Materials: The synthesis begins with pyridine as the core structure.
Functional Group Introduction: The carboxyethyl group is introduced through a carboxylation reaction, while the hydroxymethyl group is added via a hydroxymethylation reaction.
Hydroxyl Group Addition: The hydroxyl group is introduced through a hydroxylation reaction.
Reaction Conditions: These reactions are typically carried out under controlled temperature and pressure conditions, with specific catalysts and solvents to facilitate the reactions.
Industrial Production Methods
In industrial settings, the production of 1-(2-carboxyethyl)-5-hydroxy-2-(hydroxymethyl)pyridin-1-ium involves large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product.
化学反応の分析
Types of Reactions
1-(2-carboxyethyl)-5-hydroxy-2-(hydroxymethyl)pyridin-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The hydroxyl and hydroxymethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium or platinum and solvents such as ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
1-(2-carboxyethyl)-5-hydroxy-2-(hydroxymethyl)pyridin-1-ium has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
作用機序
The mechanism of action of 1-(2-carboxyethyl)-5-hydroxy-2-(hydroxymethyl)pyridin-1-ium involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, modulating various biochemical processes. Its hydroxyl and carboxyethyl groups play a crucial role in binding to target molecules, influencing their activity and function.
類似化合物との比較
Similar Compounds
Pyridoxine (Vitamin B6): Similar in structure but lacks the carboxyethyl group.
Pyridoxal: Contains an aldehyde group instead of the hydroxymethyl group.
Pyridoxamine: Contains an amino group instead of the hydroxymethyl group.
Uniqueness
1-(2-carboxyethyl)-5-hydroxy-2-(hydroxymethyl)pyridin-1-ium is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
特性
分子式 |
C9H12NO4+ |
|---|---|
分子量 |
198.20 g/mol |
IUPAC名 |
3-[5-hydroxy-2-(hydroxymethyl)pyridin-1-ium-1-yl]propanoic acid |
InChI |
InChI=1S/C9H11NO4/c11-6-7-1-2-8(12)5-10(7)4-3-9(13)14/h1-2,5,11H,3-4,6H2,(H-,12,13,14)/p+1 |
InChIキー |
QBQINQFLFFWDOV-UHFFFAOYSA-O |
正規SMILES |
C1=CC(=[N+](C=C1O)CCC(=O)O)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





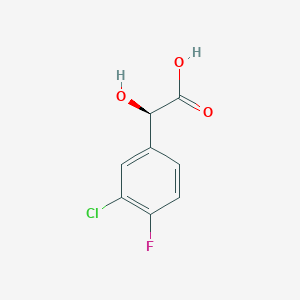


![Rac-ethyl (1R,6S,7S)-3-azabicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B11818350.png)


